An In-depth Technical Guide to Itaconate-Alkyne (ITalk)
An In-depth Technical Guide to Itaconate-Alkyne (ITalk)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of itaconate-alkyne, a pivotal tool in the study of itaconation, a recently discovered post-translational modification with significant implications in immunology and metabolic regulation.
Core Concepts: Understanding Itaconate-Alkyne
Itaconate-alkyne, also known as ITalk, is a synthetic, cell-permeable analog of itaconate, an endogenous metabolite produced in immune cells like macrophages during inflammation.[1][2][3][4][5] It is specifically designed as a bioorthogonal probe for the quantitative and site-specific chemoproteomic profiling of protein itaconation in living cells. The key feature of itaconate-alkyne is the incorporation of a terminal alkyne group into an itaconate derivative structure. This alkyne moiety allows for "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of reporter tags (e.g., fluorophores or biotin) for visualization and enrichment of itaconated proteins.
Functionally, itaconate-alkyne mimics the anti-inflammatory properties of endogenous itaconate, allowing it to label the authentic targets of itaconation within a cellular context.
Chemical Structure and Properties
The chemical identity of itaconate-alkyne is well-defined, providing a solid foundation for its application in research.
IUPAC Name: 2-methylidene-4-oct-7-ynoxy-4-oxobutanoic acid
Synonyms: ITalk, 2-methylene-butanedioic acid, 4-(7-octyn-1-yl) ester
Chemical Formula: C₁₃H₁₈O₄
The structure features the characteristic α,β-unsaturated carboxylic acid group of itaconate, which is crucial for its reactivity with cysteine residues on target proteins, and a long carbon chain terminating in an alkyne group.
| Property | Value | Source |
| Molecular Weight | 238.28 g/mol | |
| CAS Number | 2454181-83-8 | |
| Appearance | Solid | |
| Purity | >98% (typical) | |
| Solubility | Soluble in DMSO |
Mechanism of Action and Biological Significance
Itaconate and its alkyne analog exert their effects by covalently modifying cysteine residues on proteins through a process called Michael addition, leading to "itaconation." This post-translational modification can alter the function of target proteins. Itaconate-alkyne has been instrumental in identifying a wide range of protein targets for itaconation.
It has been demonstrated that itaconate can activate the anti-inflammatory transcription factor Nrf2 by alkylating its repressor protein, KEAP1. This leads to the expression of antioxidant and anti-inflammatory genes. Furthermore, itaconate-alkyne has been used to identify other key protein targets of itaconation in inflammatory macrophages, including:
-
DNA damage-binding protein 1 (DDB1)
-
Gelsolin (GSN)
-
ATP-citrate synthase (ACLY)
-
Adenylate kinase 2 (AK2)
The ability to profile these targets in living cells provides valuable insights into the molecular mechanisms underlying the anti-inflammatory effects of itaconate.
Experimental Protocols
The use of itaconate-alkyne in chemoproteomic workflows generally follows a series of well-defined steps. Below is a generalized protocol based on published methodologies.
Objective: To label, identify, and quantify itaconated proteins from cultured cells.
Materials:
-
Itaconate-alkyne (ITalk) probe
-
Cell culture reagents
-
Lysis buffer
-
Click chemistry reagents (e.g., azide-biotin, copper(II) sulfate, ligand, reducing agent)
-
Streptavidin beads for enrichment
-
Reagents for downstream analysis (e.g., SDS-PAGE, Western blotting, mass spectrometry)
Protocol Outline:
-
Cell Treatment:
-
Culture cells of interest (e.g., primary bone-marrow-derived macrophages) to the desired confluency.
-
Treat the cells with itaconate-alkyne at a suitable concentration (e.g., 100 µM) for a specific duration (e.g., 4 hours). Include appropriate controls, such as vehicle-treated cells.
-
-
Cell Lysis:
-
After treatment, wash the cells to remove excess probe.
-
Lyse the cells in a suitable lysis buffer to solubilize proteins.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the click chemistry reaction cocktail containing an azide-functionalized reporter tag (e.g., azide-biotin).
-
This reaction will covalently link the reporter tag to the alkyne group of the itaconate-alkyne-modified proteins.
-
-
Enrichment of Itaconated Proteins (for mass spectrometry):
-
If using a biotin tag, incubate the lysate with streptavidin-conjugated beads to capture the biotinylated (and thus itaconated) proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Downstream Analysis:
-
Western Blotting: Elute the captured proteins from the beads and analyze for specific proteins of interest by Western blotting.
-
Mass Spectrometry: For proteome-wide identification, digest the enriched proteins on-bead or after elution and analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving itaconate and the experimental workflow for using itaconate-alkyne.
Applications in Drug Discovery and Development
The ability to profile protein itaconation opens up new avenues for drug discovery.
-
Target Identification and Validation: By identifying the specific proteins that are modified by itaconate, researchers can uncover novel therapeutic targets for inflammatory and metabolic diseases.
-
Mechanism of Action Studies: Itaconate-alkyne can be used to elucidate the mechanism of action of drugs that modulate inflammatory pathways.
-
Biomarker Discovery: The profile of itaconated proteins may serve as a biomarker for certain disease states or drug responses.
Conclusion
Itaconate-alkyne is a powerful and indispensable tool for the study of protein itaconation. Its design as a bioorthogonal probe enables the specific labeling and identification of itaconated proteins in a physiological context. This has significantly advanced our understanding of the role of itaconate in inflammation and metabolism and holds great promise for the development of novel therapeutics.
